molecular formula C6H18KO24P6 B12057173 Phytic acid dipotassium salt

Phytic acid dipotassium salt

Cat. No.: B12057173
M. Wt: 699.13 g/mol
InChI Key: VKNNANFGUSQVHY-UHFFFAOYSA-N
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Description

Phytic acid dipotassium salt, also known as dipotassium phytate, is a water-soluble form of phytic acid. It is a naturally occurring compound found in plant seeds, particularly in cereals and legumes. The compound is known for its strong chelating properties due to its six phosphate groups, which confer a high affinity for binding divalent and trivalent metal ions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Phytic acid dipotassium salt can be synthesized through a series of steps involving the extraction of phytic acid from plant sources followed by its neutralization with potassium hydroxide. The general procedure involves:

Industrial Production Methods

Industrial production of this compound typically involves the use of microbial fermentation techniques. The process includes:

Chemical Reactions Analysis

Types of Reactions

Phytic acid dipotassium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Phytic acid dipotassium salt exerts its effects primarily through its strong chelating properties. The compound binds to metal ions, forming stable complexes that can inhibit various biological processes. For example, it inhibits the enzyme β-secretase 1 (BACE1), which is involved in the formation of amyloid plaques in Alzheimer’s disease . The high surface negative charge of the compound also makes it a potent chelator of divalent and trivalent cations in vitro .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phytic acid dipotassium salt is unique due to its natural occurrence and its ability to form strong complexes with a wide range of metal ions. Unlike synthetic chelating agents like EDTA, this compound is derived from natural sources and has additional biological activities such as antioxidant and anticancer properties .

Properties

Molecular Formula

C6H18KO24P6

Molecular Weight

699.13 g/mol

InChI

InChI=1S/C6H18O24P6.K/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15;/h1-6H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);

InChI Key

VKNNANFGUSQVHY-UHFFFAOYSA-N

Canonical SMILES

C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O.[K]

Origin of Product

United States

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